

# comparative study of different synthetic routes to 1,3-thiazinanes

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-thiazinane

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# A Comparative Guide to the Synthetic Routes of 1,3-Thiazinanes

For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 1,3-thiazinane scaffold is of significant interest due to its presence in various biologically active molecules. This guide provides a comparative analysis of four prominent synthetic routes to 1,3-thiazinanes, offering objective comparisons of their performance supported by experimental data.

## Three-Component Condensation for 1,3-Thiazinan-4-ones

This approach involves the one-pot reaction of an aldehyde, an amine, and 3-mercaptopropionic acid. It is a versatile method that allows for the generation of a diverse range of substituted 1,3-thiazinan-4-ones.

#### **Experimental Protocol**

A mixture of an aromatic aldehyde (1.0 eq), a primary amine (1.0 eq), and 3-mercaptopropionic acid (1.0 eq) in a suitable solvent such as toluene or benzene is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or



column chromatography. In some variations, a catalyst like dicyclohexylcarbodiimide (DCC) is used to facilitate the reaction.[1]

**Data Presentation** 

Aldehyde	Amine	Solvent	Catalyst	Time (h)	Yield (%)	Referenc e
Benzaldeh yde	Aniline	Benzene	None	48	65	[2]
4- Chlorobenz aldehyde	Benzylami ne	Toluene	None	16	72	[1]
4- Methoxybe nzaldehyd e	Cyclohexyl amine	Toluene	DCC	1	92	[1]
3- Nitrobenzal dehyde	Methylamin e	Benzene	None	26	58	[1]

## Synthesis of 2-Imino-1,3-thiazinanes from 1,3-Amino Alcohols

This method relies on the reaction of 1,3-amino alcohols with isothiocyanates, which proceeds through the formation of a thiourea intermediate followed by cyclization. This route is particularly useful for creating 2-imino substituted 1,3-thiazinanes.

#### **Experimental Protocol**

A solution of the 1,3-amino alcohol (1.0 eq) and an isothiocyanate (1.0-1.2 eq) in a solvent like THF or chloroform is stirred at room temperature or heated under reflux. The reaction can be promoted by the addition of a catalyst such as an acid or a base. After the reaction is complete, the solvent is evaporated, and the product is isolated and purified.

#### **Data Presentation**



1,3- Amino Alcohol	Isothiocy anate	Solvent	Catalyst	Time (h)	Yield (%)	Referenc e
3-Amino-1- propanol	Phenyl isothiocyan ate	THF	None	24	85	[2]
3- (Methylami no)-1- propanol	Ethyl isothiocyan ate	Chloroform	Acetic Acid	12	78	[1]
3-Amino-1- phenyl-1- propanol	4- Chlorophe nyl isothiocyan ate	THF	None	18	90	[1]

#### **Mannich-Type Reaction**

The Mannich reaction provides a pathway to 1,3-thiazinanes through the aminoalkylation of a thiol with an aldehyde and an amine. This method is valuable for the synthesis of certain fused 1,3-thiazinane systems.

### **Experimental Protocol**

To a stirred solution of an aminothiophenol (1.0 eq) and an aldehyde (1.0 eq) in a solvent such as ethanol or methanol, an aqueous solution of a secondary amine (1.1 eq) and formaldehyde (1.1 eq) is added. The mixture is then heated to reflux. After cooling, the precipitated product is collected by filtration, washed, and recrystallized.

#### **Data Presentation**



Aminothi ophenol	Aldehyde	Amine	Solvent	Time (h)	Yield (%)	Referenc e
2- Aminothiop henol	Benzaldeh yde	Dimethyla mine	Ethanol	6	75	[3]
2-Amino-5- methylthiop henol	4- Nitrobenzal dehyde	Piperidine	Methanol	8	68	[3]

# Intramolecular Cyclization of N-(3-Halopropyl)thioamides

This synthetic route involves the formation of the 1,3-thiazinane ring through the intramolecular cyclization of a pre-formed N-(3-halopropyl)thioamide. The cyclization is typically induced by a base.

#### **Experimental Protocol**

An N-(3-halopropyl)thioamide is dissolved in a suitable solvent, and a base such as sodium hydride or potassium carbonate is added. The reaction mixture is stirred at room temperature or heated to effect cyclization. The product is then isolated by extraction and purified by chromatography or recrystallization.

#### **Data Presentation**



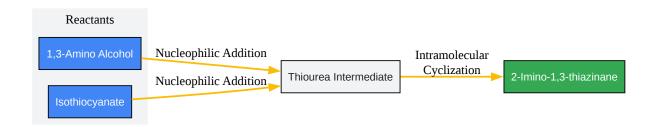
N-(3- Haloprop yl)thioami de	Base	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
N-(3- Chloroprop yl)thiobenz amide	NaH	THF	25	12	82	[4]
N-(3- Bromoprop yl)-2- phenylthio acetamide	K2CO3	Acetone	56	6	76	[1]

#### **Visualizations**



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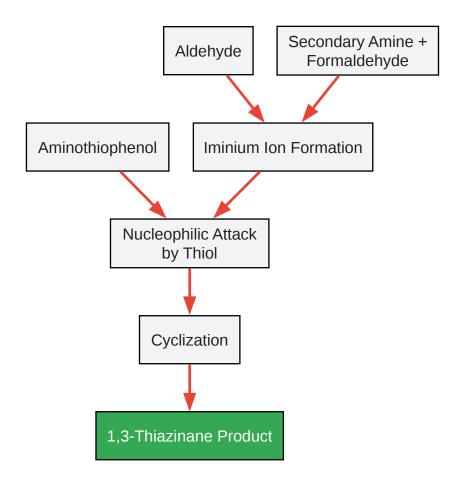
Caption: Workflow for Three-Component Synthesis.



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Caption: Pathway from 1,3-Amino Alcohols.



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Caption: Logical Flow of the Mannich Reaction.



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#### References

- 1. Chemistry of Substituted Thiazinanes and Their Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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